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Introduction: Thioacids (RCOSH) are increasingly vital in organic synthesis due to the unique

reactivity of the S-H bond. With a bond dissociation energy comparable to alkanethiols (~87

kcal mol⁻¹), the S-H bond undergoes facile homolytic cleavage under thermal or photochemical

conditions to generate thiyl radicals.[1] These versatile radical intermediates participate in a

wide array of organic transformations under mild conditions, offering high chemo-, regio-, and

diastereoselectivity.[2] This document provides detailed application notes and experimental

protocols for key radical-mediated reactions of thioacids, including acyl thiol-ene additions,

bond formations via diacyl disulfide intermediates, radical dethiocarboxylation, and

intramolecular cyclizations.

Application Note: The Acyl Thiol-Ene Reaction for
Thioester Synthesis
The radical-mediated addition of a thioacid across an alkene, known as the acyl thiol-ene

reaction, is a highly efficient and atom-economical method for synthesizing thioesters.[3] This

reaction proceeds with anti-Markovnikov selectivity, as the initial addition of the thiyl radical

occurs to form the more stable carbon-centered radical intermediate.[1][3] The process is

valued for its mild conditions, functional group tolerance, and applicability in late-stage

functionalization, such as in the synthesis of thioester-containing prodrugs.[1]
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Reaction Mechanism
The reaction proceeds via a radical chain mechanism. A radical initiator, often activated by UV

or visible light, abstracts the hydrogen atom from the thioacid to generate a thiyl radical. This

radical then adds to an alkene in an anti-Markovnikov fashion. The resulting carbon-centered

radical subsequently abstracts a hydrogen atom from another thioacid molecule, propagating

the radical chain and forming the thioester product.[4] A competing side reaction can be the

dethiocarboxylation of the thioacid radical, which involves the elimination of carbonyl sulfide

(COS).[3][5]
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Caption: General mechanism of the radical-mediated acyl thiol-ene reaction.

Quantitative Data: Substrate Scope
The acyl thiol-ene reaction is compatible with a wide range of thioacids and alkenes, including

those found in complex biomolecules like amino acids and peptides.[5]
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Entry
Thioacid
Source

Alkene
Product Yield
(%)

Reference

1 Thioacetic acid 1-Octene 95 [1]

2 Thiobenzoic acid Styrene 88 [1]

3
Glycine-derived

thioacid

Serine-derived

alkene
75 [5]

4
Phenylalanine-

derived thioacid

Serine-derived

alkene
82 [5]

5
Undec-10-enoic

thioacid

Aniline (in

competing

reaction)

Tolerated [1]

Experimental Protocol: Synthesis of a Peptide Thioester
This protocol is adapted from the radical-mediated coupling of a glycine thioacid with a β,γ-

didehydrovaline dipeptide.[5]

Materials:

Glycine thioacid (1.0 equiv)

β,γ-Didehydrovaline dipeptide (1.2 equiv)

2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.2 equiv)

4-Methoxyacetophenone (MAP, 0.2 equiv)

Ethyl acetate (EtOAc), sufficient to make a 0.1 M solution

UV reactor (354-365 nm lamp)

Standard glassware for organic synthesis

Procedure:
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In a quartz reaction vessel, dissolve the glycine thioacid (1.0 equiv), the dipeptide (1.2

equiv), DPAP (0.2 equiv), and MAP (0.2 equiv) in ethyl acetate to achieve a final

concentration of 0.1 M with respect to the thioacid.

Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes

to remove oxygen, which can quench radical reactions.

Place the reaction vessel in a UV photoreactor and irradiate at 354-365 nm for 2 hours at

room temperature with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

Purify the crude residue by silica gel flash chromatography using an appropriate solvent

system (e.g., hexanes/ethyl acetate gradient) to isolate the pure thioester product.

Characterize the final product using NMR spectroscopy and mass spectrometry.

Application Note: Amide and Thioester Formation
via Diacyl Disulfide Intermediates
A powerful strategy for forming amide and thioester bonds under mild conditions involves the

radical-mediated dimerization of thioacids.[1] In this approach, photoredox catalysis or simple

blue LED irradiation can initiate the formation of thioacid radicals, which then couple to form a

highly reactive diacyl disulfide intermediate.[1][3] This electrophilic species readily undergoes

aminolysis or thiolysis to furnish the desired amide or thioester, respectively.[3] This method is

highly atom-efficient and avoids traditional coupling reagents.[1]

Reaction Mechanism
The process is typically initiated by a photosensitizer under visible light irradiation. The thioacid

is deprotonated, and the resulting thiocarboxylate undergoes single-electron transfer (SET) to

form a thioacid radical. Two of these radicals dimerize to form the key diacyl disulfide

intermediate, which is then attacked by a nucleophile (amine or thiol) to yield the final product.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00123d
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00123d
https://www.researchgate.net/publication/390029192_Harnessing_Radical_Mediated_Reactions_of_Thioacids_for_Organic_Synthesis
https://en.wikipedia.org/wiki/Thiol-ene_reaction
https://www.researchgate.net/publication/353453446_Radical-Mediated_Acyl_Thiol-Ene_Reaction_for_Rapid_Synthesis_of_Biomolecular_Thioester_Derivatives
https://www.benchchem.com/product/b1202374#radical-mediated-reactions-of-thioacids-for-organic-synthesis
https://www.benchchem.com/product/b1202374#radical-mediated-reactions-of-thioacids-for-organic-synthesis
https://www.benchchem.com/product/b1202374#radical-mediated-reactions-of-thioacids-for-organic-synthesis
https://www.benchchem.com/product/b1202374#radical-mediated-reactions-of-thioacids-for-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1202374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

